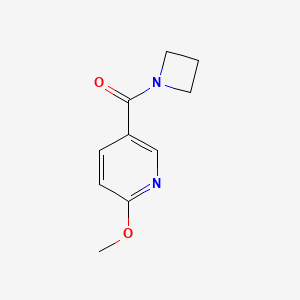

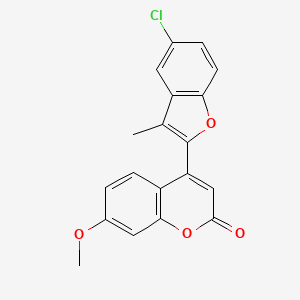

![molecular formula C20H18N2O5S B2849980 ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207054-16-7](/img/structure/B2849980.png)

ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a complex organic molecule. It contains a chromene core, which is a common structure in many natural products and synthetic organic molecules . The chromene core is functionalized with various groups, including a carboxamido group and a cyclopenta[d]thiazole group .

Synthesis Analysis

The synthesis of this compound could involve a multi-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This reaction could be carried out under catalyst-free conditions in an environmentally friendly medium . The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has also been studied .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it has been reported that the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to the formation of different products . The exact products can depend on the reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Scientific Research Applications

Synthesis and Biological Evaluation

A notable study involves the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring. These compounds, including ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, are synthesized for their biological properties. The key intermediate, ethyl 2-oxo-2H-chromene-3-carboxylate, is prepared through the reaction of salicylaldehyde with diethyl malonate. These compounds are then evaluated for their antibacterial activity, showing potential against strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli (Ramaganesh, Bodke, & Venkatesh, 2010).

Antimicrobial Analysis

Another study reported the synthesis of novel chromone-pyrimidine coupled derivatives, including antimicrobial analysis. These derivatives exhibit potent antibacterial and antifungal activities. The study includes enzyme assay, docking study, and toxicity study, providing insights into the compounds' mechanism of action and their potential as oral drug candidates due to their good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Notably, some compounds show significant antimicrobial selectivity and non-cytotoxic nature against the human cancer cell line HeLa (Tiwari et al., 2018).

Antitumor Activity

Furthermore, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for in vitro antitumor activity against 60 human tumor cell lines by the National Cancer Institute (NCI). These compounds displayed promising anticancer activity, with specific derivatives showing remarkable activity against certain leukemia cell lines. This indicates the compound's potential in developing new anticancer therapies (El-Subbagh, Abadi, & Lehmann, 1999).

Future Directions

The compound has potential for further study in various fields. For instance, it could be investigated for its biological activities, given the wide range of pharmacological activities associated with the chromenopyridine nucleus . It could also be used as a starting material for the synthesis of other complex organic molecules .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that result in their biological activities . For instance, indole derivatives have been found to inhibit the activity of certain enzymes, leading to their antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Properties

IUPAC Name |

ethyl 2-[(4-methyl-2-oxochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-3-26-18(24)12-8-9-14-16(12)21-20(28-14)22-17(23)15-10(2)11-6-4-5-7-13(11)27-19(15)25/h4-7,12H,3,8-9H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNAEZVYWSOQHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(C4=CC=CC=C4OC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

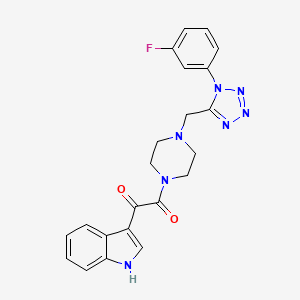

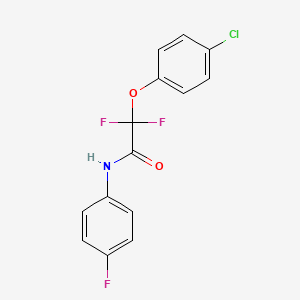

![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849899.png)

![N-(2-phenylethyl)-1-{3-[(phenylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2849903.png)

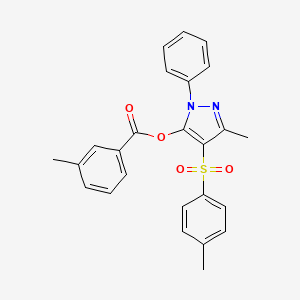

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2849905.png)

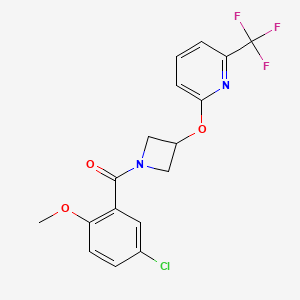

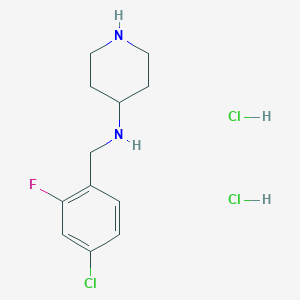

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2849911.png)

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2849913.png)

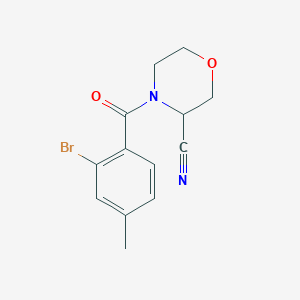

![N-(4-chlorophenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2849917.png)